4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide: is a synthetic organic compound. Its structure combines a thiazole ring, a pyrazole ring, and a carboxamide group. Let’s break down its components:
Thiazole ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They often exhibit interesting biological activities.
Pyrazole ring: Pyrazoles are also five-membered heterocyclic rings, containing two adjacent nitrogen atoms. They are commonly found in pharmaceuticals.
Carboxamide group: The carboxamide functional group consists of an amide (–CONH₂) attached to the thiazole ring.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
-
Condensation Reaction
- Start with 2-propylpyridine-4-carbaldehyde.
- React it with 1-methyl-1H-pyrazole-4-carboxylic acid to form the pyrazole-thiazole intermediate.
- Finally, amidate the intermediate using methylamine to obtain the target compound.
-
Industrial Production
- Industrial-scale synthesis typically involves multi-step processes.
- Optimization of reaction conditions, solvent choice, and catalysts is crucial for yield and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.
Biology: Study its interactions with enzymes, receptors, or DNA.
Medicine: Evaluate its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Explore applications in materials science (e.g., dyes, polymers).
Mechanism of Action
Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).
Similar Compounds: Mention related compounds (e.g., other thiazoles, pyrazoles).
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methyl-N-(1-methylpyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-4-5-13-8-12(6-7-18-13)17-20-11(2)15(24-17)16(23)21-14-9-19-22(3)10-14/h6-10H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
OCOTZBSVPBITGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=CN(N=C3)C)C |
Origin of Product |
United States |
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